Product packaging for 1-(3-chloro-4-methylphenyl)propan-1-ol(Cat. No.:CAS No. 1270583-39-5)

1-(3-chloro-4-methylphenyl)propan-1-ol

Cat. No.: B2541041
CAS No.: 1270583-39-5
M. Wt: 184.66
InChI Key: JDCBPKBQQOGYJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Halogenated Aryl Alcohol Research

Halogenated aryl alcohols are organic compounds that feature a hydroxyl group and at least one halogen atom attached to an aromatic ring system. The presence of both a halogen and a hydroxyl group on the aromatic scaffold imparts a unique reactivity profile to these molecules. The halogen atom, typically chlorine, bromine, or fluorine, acts as an electron-withdrawing group, influencing the acidity of the phenolic proton and the nucleophilicity of the aromatic ring. Furthermore, the halogen can serve as a handle for further functionalization through various cross-coupling reactions.

The research into halogenated aryl alcohols is driven by their utility as versatile intermediates in organic synthesis. They are precursors to a wide array of more complex molecules. The specific positioning of the halogen and hydroxyl groups, as well as the presence of other substituents on the aromatic ring, can be strategically manipulated to control the regioselectivity of subsequent reactions.

Significance of the 1-Arylpropan-1-ol Scaffold in Chemical Synthesis

The 1-arylpropan-1-ol scaffold is a key structural motif found in numerous biologically active compounds and is a valuable building block in asymmetric synthesis. The hydroxyl group at the benzylic position is a versatile functional group that can be easily transformed into other functionalities, such as esters, ethers, and halides. Moreover, the stereocenter at the carbinol carbon makes these compounds valuable chiral synthons.

The asymmetric synthesis of chiral 1-arylpropan-1-ols is of particular importance in medicinal chemistry, as the biological activity of a drug can be highly dependent on its stereochemistry. nih.govnih.gov Different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. nih.gov Consequently, the development of stereoselective methods for the synthesis of 1-arylpropan-1-ols is an active area of research.

The presence of the 1-arylpropan-1-ol moiety in a molecule can influence its pharmacokinetic and pharmacodynamic properties. The lipophilicity and polarity of the molecule, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, are affected by this scaffold.

Below is an interactive data table summarizing the general properties of compounds containing the 1-arylpropan-1-ol scaffold, based on data for analogous structures.

PropertyDescriptionTypical Value Range
Molecular Weight The sum of the atomic weights of all atoms in a molecule.150 - 250 g/mol
LogP A measure of the lipophilicity of a compound.2.0 - 4.0
Boiling Point The temperature at which a liquid turns into a gas at a given pressure.220 - 280 °C (at 760 mmHg)
pKa A measure of the acidity of the hydroxyl proton.14 - 16

Note: These values are estimations for the general class of 1-arylpropan-1-ol compounds and may vary for 1-(3-chloro-4-methylphenyl)propan-1-ol.

Current Research Landscape and Challenges for this compound

The current research landscape for polysubstituted aromatic compounds, including those with the specific substitution pattern of this compound, is focused on the development of efficient and selective synthetic methodologies. researchgate.netfiveable.melibretexts.orgpressbooks.pub A significant challenge in the synthesis of such molecules is the control of regioselectivity during the introduction of multiple substituents onto the aromatic ring. fiveable.melibretexts.orgpressbooks.pub

The synthesis of this compound would likely involve a multi-step sequence. A plausible retrosynthetic analysis would disconnect the propan-1-ol side chain from the 3-chloro-4-methylphenyl moiety. The key challenge lies in the selective synthesis of the 1-chloro-2-methyl-4-substituted benzene precursor.

Potential Synthetic Challenges:

Regiocontrol: The introduction of the chloro and methyl groups onto the benzene ring in the desired 1,2,4-substitution pattern requires careful selection of starting materials and reaction conditions to avoid the formation of undesired isomers. fiveable.melibretexts.orgpressbooks.pub

Functional Group Compatibility: The reaction conditions used for the introduction of the substituents must be compatible with the other functional groups present in the molecule to prevent unwanted side reactions.

Stereocontrol: For the synthesis of a single enantiomer of this compound, an asymmetric reduction of the corresponding ketone or a chiral resolution of the racemic alcohol would be necessary, adding complexity to the synthesis.

Detailed Research Findings on Analogous Compounds:

Research on structurally similar halogenated aryl alcohols has demonstrated their utility in various synthetic transformations. For instance, the palladium-catalyzed cross-coupling reactions of chlorinated aromatic compounds are well-established methods for the formation of new carbon-carbon and carbon-heteroatom bonds. The hydroxyl group in these molecules can be used to direct ortho-lithiation, allowing for the introduction of substituents at specific positions on the aromatic ring.

The table below presents a summary of potential research directions and challenges for this compound based on the current state of research for related compounds.

Research AreaKey ObjectivesPotential Challenges
Synthetic Methodology Develop a high-yield, regioselective, and stereoselective synthesis.Control of substitution patterns on the aromatic ring; achieving high enantiomeric excess.
Catalysis Explore the use of this compound as a ligand or precursor in catalytic applications.Steric hindrance from the substituents may affect catalytic activity.
Medicinal Chemistry Investigate the potential biological activity of derivatives of this compound.The specific substitution pattern may not lead to desired biological interactions.
Materials Science Incorporate this molecule into polymers or other materials to tailor their properties.The thermal and chemical stability of the compound under polymerization conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13ClO B2541041 1-(3-chloro-4-methylphenyl)propan-1-ol CAS No. 1270583-39-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-3-10(12)8-5-4-7(2)9(11)6-8/h4-6,10,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCBPKBQQOGYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)C)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 3 Chloro 4 Methylphenyl Propan 1 Ol

Stereoselective Synthesis of the Chiral Center at C1

The primary challenge in the synthesis of 1-(3-chloro-4-methylphenyl)propan-1-ol lies in the precise control of the stereochemistry at the C1 position. This is typically achieved through the asymmetric reduction of the corresponding prochiral ketone, 3-chloro-4-methylpropiophenone. Several powerful strategies have been developed to effect this transformation with high enantioselectivity.

Asymmetric Reduction Strategies

Asymmetric reduction of prochiral ketones is one of the most direct and widely employed methods for the synthesis of chiral secondary alcohols. These strategies can be broadly categorized into metal-catalyzed hydrogenations, enzyme-mediated bioreductions, and organocatalytic reductions.

Catalytic asymmetric hydrogenation involves the use of a chiral metal complex to deliver hydrogen to the carbonyl group of the propiophenone (B1677668) precursor in a stereoselective manner. Ruthenium, rhodium, and iridium complexes with chiral phosphine (B1218219) ligands are commonly used for this purpose. For the synthesis of analogous β-chloro aromatic alcohols, supported iron-based chiral catalysts have also shown considerable promise. These systems can achieve high conversions and enantiomeric excesses under optimized conditions of temperature, pressure, and catalyst loading.

Key Research Findings: While specific data for 3-chloro-4-methylpropiophenone is limited, a study on the asymmetric hydrogenation of the closely related β-chloro-propiophenone using a supported iron-based chiral catalyst demonstrated a yield of 99% and an enantiomeric excess (e.e.) of 90% under optimized conditions (60 °C, 1.2 MPa H₂). This highlights the potential of this methodology for the synthesis of chiral this compound.

Catalyst SystemSubstrateYield (%)Enantiomeric Excess (e.e., %)
Supported Fe-based chiral catalystβ-chloro-propiophenone9990

Biocatalysis, particularly the use of ketoreductases (KREDs), offers a green and highly selective alternative for the synthesis of chiral alcohols. These enzymes, often employed as whole-cell systems (e.g., yeast) or as isolated enzymes, can reduce a wide range of ketones to their corresponding alcohols with excellent enantioselectivity. The reaction is typically carried out in aqueous media under mild conditions. The stereochemical outcome (either the (R)- or (S)-enantiomer) can often be controlled by selecting a ketoreductase with the appropriate stereopreference.

Key Research Findings: Research on the bioreduction of 2-chloro-1-(3,4-difluorophenyl)ethanone, a structurally similar precursor, using a ketoreductase from Chryseobacterium sp. (ChKRED20) has shown excellent results. Through protein engineering, mutants of this enzyme were developed that could reduce the ketone with over 99% e.e. and achieve high isolated yields. nih.gov This approach underscores the power of biocatalysis for producing highly enantiopure halo-substituted phenyl alcohols.

BiocatalystSubstrateConversion (%)Enantiomeric Excess (e.e., %)Isolated Yield (%)
Engineered ChKRED202-chloro-1-(3,4-difluorophenyl)ethanone>99>9995

Organocatalytic asymmetric reductions utilize small, chiral organic molecules to catalyze the enantioselective reduction of ketones. A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in combination with a stoichiometric reducing agent like borane. This method is well-established for the asymmetric reduction of a variety of prochiral ketones, including those with halogen substituents on the aromatic ring.

Chiral Auxiliary-Mediated Synthetic Approaches

In a chiral auxiliary-mediated approach, the prochiral substrate is covalently attached to a chiral molecule (the auxiliary). wikipedia.org The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction, such as the addition of a nucleophile to a carbonyl group. After the desired stereocenter is established, the auxiliary is cleaved to yield the enantiomerically enriched product. While effective, this method requires additional synthetic steps for the attachment and removal of the auxiliary.

Dynamic Kinetic Resolution for Enhanced Enantiopurity

Dynamic kinetic resolution (DKR) is a powerful strategy that can theoretically convert a racemic mixture entirely into a single enantiomer, thereby overcoming the 50% yield limitation of traditional kinetic resolution. nih.govwikipedia.org In the context of synthesizing this compound, DKR would involve the use of a catalyst that selectively acylates one enantiomer of the racemic alcohol, while another catalyst simultaneously racemizes the unreacted enantiomer. This allows for the continuous conversion of the undesired enantiomer into the desired one, leading to a high yield of a single, enantiopure acylated product, which can then be deacylated to afford the chiral alcohol. Ruthenium complexes are often used as racemization catalysts in combination with lipases for the enantioselective acylation. mdpi.com

Chemoenzymatic Synthesis via Lipase-Catalyzed Processes

Chemoenzymatic synthesis has emerged as a powerful and sustainable strategy for producing enantiomerically pure chiral compounds. chemistryjournals.net For the synthesis of this compound, lipase-catalyzed processes, particularly kinetic resolution (KR) and dynamic kinetic resolution (DKR), are highly effective. These methods leverage the high enantioselectivity of lipases to separate racemic mixtures of the alcohol. mdpi.com

In a typical kinetic resolution, a racemic mixture of this compound is subjected to acylation using an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer at a much faster rate than the other. jocpr.com For example, lipases from Candida antarctica (CAL-B), Pseudomonas fluorescens (LAK), or Pseudomonas cepacia (PS) are frequently used for resolving secondary alcohols. researchgate.netnih.gov This process results in a mixture of one enantiomer as an ester and the other as the unreacted alcohol, which can then be separated. While KR is effective, its maximum theoretical yield for a single enantiomer is limited to 50%.

To overcome this limitation, dynamic kinetic resolution (DKR) is employed. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting alcohol enantiomer. acs.org This is often achieved by coupling the lipase with a metal catalyst, such as a ruthenium or vanadium complex. mdpi.comacs.org As the lipase selectively acylates one enantiomer, the remaining enantiomer is continuously racemized, allowing for a theoretical yield of up to 100% for the desired enantiomerically pure acylated product. mdpi.com A patented method for the closely related 3-chloro-1-phenylpropan-1-ol (B142418) utilizes lipase CALB as the biocatalyst and an acidic resin as the racemization catalyst to achieve high yield and selectivity. google.com

Table 1: Comparison of Lipase-Catalyzed Resolution Methods
MethodDescriptionKey ReagentsMaximum Theoretical YieldAdvantagesDisadvantages
Kinetic Resolution (KR)Enzymatic separation of enantiomers based on different reaction rates.Lipase (e.g., CAL-B, LAK), Acyl Donor (e.g., vinyl acetate)50%High enantioselectivity, mild conditions.Limited to 50% yield for the desired enantiomer.
Dynamic Kinetic Resolution (DKR)Combines enzymatic resolution with in-situ racemization of the unreactive enantiomer.Lipase, Acyl Donor, Racemization Catalyst (e.g., Ru-complex, acid resin)100%High theoretical yield, excellent enantioselectivity.Requires a compatible racemization catalyst that does not inhibit the enzyme.

Regioselective Functionalization and Construction of the Aryl Moiety

The precise placement of the chloro, methyl, and propanol (B110389) groups on the phenyl ring is critical and requires highly regioselective synthetic strategies.

A primary route to this compound involves the reduction of its corresponding ketone precursor, 3-chloro-4-methylpropiophenone. This ketone can be synthesized via the Friedel-Crafts acylation of 2-chloro-1-methylbenzene (3-chlorotoluene). studymind.co.uk In this electrophilic aromatic substitution reaction, 3-chlorotoluene (B144806) is treated with an acylating agent, such as propionyl chloride or propionic anhydride (B1165640), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.combyjus.com

The reaction proceeds through the formation of a resonance-stabilized acylium ion (CH₃CH₂CO⁺) from the reaction between the acylating agent and the Lewis acid. sigmaaldrich.combyjus.com This electrophile then attacks the aromatic ring. The directing effects of the existing substituents (chloro and methyl groups) on 3-chlorotoluene are crucial for regioselectivity. The methyl group is an ortho-, para-director and activating, while the chloro group is also an ortho-, para-director but deactivating. The acylation is expected to occur predominantly at the position para to the chloro group and ortho to the methyl group, yielding the desired 3-chloro-4-methylpropiophenone. Subsequent reduction of the ketone, for instance with sodium borohydride (B1222165) (NaBH₄), affords the target alcohol. researchgate.net

Directed ortho-metalation (DoM) offers an alternative, highly regioselective method for functionalizing the aromatic ring. wikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates with an organolithium reagent (e.g., n-butyllithium), facilitating deprotonation at the adjacent ortho position. baranlab.orgorganic-chemistry.org

For the synthesis of this compound, a suitable starting material would be a 3-chloro-4-methylphenyl derivative bearing a potent DMG, such as an amide or a carbamate (B1207046) group. For example, starting with 3-chloro-4-methylaniline, the amine could be converted into a pivalamide (B147659) DMG. Treatment with an alkyllithium reagent would then direct lithiation specifically to the C2 position (ortho to the amide). Quenching this aryllithium intermediate with propanal would introduce the 1-hydroxypropyl side chain directly at the desired position. A final step would involve the removal or modification of the directing group to yield the final product. This method provides excellent regiocontrol, avoiding the mixtures of isomers that can sometimes result from classical electrophilic substitution. wikipedia.orguwindsor.ca

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are powerful tools for forming carbon-carbon bonds and can be adapted to synthesize the target molecule. wikipedia.orgwikipedia.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide. libretexts.org A plausible route would involve coupling 3-chloro-4-methylphenylboronic acid with a halide containing the propan-1-ol moiety, such as 1-bromopropan-1-ol (or a protected version). The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid. organic-chemistry.org

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide, also in the presence of a palladium or nickel catalyst. wikipedia.orgnumberanalytics.com In this approach, 1-bromo-3-chloro-4-methylbenzene could be converted into the corresponding organozinc reagent. This nucleophilic species would then be coupled with propanal or a related electrophile in a C-C bond-forming step that constructs the desired framework. The Negishi coupling is known for its high functional group tolerance and allows for the coupling of sp², and sp³ carbon centers. wikipedia.orgnih.gov

Multi-Component Reaction Pathways towards the Propan-1-ol Framework

While not strictly multi-component reactions in the classical sense, Grignard-type additions provide a convergent and efficient two-component pathway to the propan-1-ol framework. This approach involves the reaction of an organometallic reagent with a carbonyl compound. organicchemistrytutor.comdummies.com

To synthesize this compound, a Grignard reagent, 3-chloro-4-methylphenylmagnesium bromide, can be prepared from the corresponding aryl bromide (1-bromo-3-chloro-4-methylbenzene) and magnesium metal. This highly nucleophilic reagent is then reacted with propanal. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of propanal, forming a new carbon-carbon bond. youtube.comkhanacademy.org An acidic workup then protonates the resulting alkoxide to yield the final secondary alcohol. This method is robust, high-yielding, and allows for the assembly of the target molecule from two readily available fragments.

Green Chemistry Principles and Sustainable Synthesis Approaches

Applying the principles of green chemistry is essential for developing environmentally benign and economically viable synthetic processes. instituteofsustainabilitystudies.comnumberanalytics.com The synthesis of this compound can be optimized according to these principles.

Use of Biocatalysis : As discussed in section 2.1.4, employing enzymes like lipases for resolution offers a sustainable alternative to chiral chromatography or the use of chiral auxiliaries. Biocatalysis operates under mild conditions, often in aqueous media, reducing energy consumption and the use of hazardous solvents. chemistryjournals.netresearchgate.net

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. ispe.org Cross-coupling and Grignard reactions generally have good atom economy, whereas traditional methods like Friedel-Crafts acylation can generate stoichiometric amounts of waste from the catalyst. sigmaaldrich.com

Safer Solvents and Auxiliaries : The use of hazardous organic solvents should be minimized or replaced with greener alternatives. jddhs.com For instance, some modern Suzuki couplings can be performed in water or ethanol, significantly reducing the environmental impact compared to reactions requiring chlorinated solvents or aromatic hydrocarbons. organic-chemistry.orginstituteofsustainabilitystudies.com

Catalysis over Stoichiometric Reagents : The use of catalytic reagents is superior to stoichiometric ones. jddhs.com Palladium-catalyzed cross-coupling reactions are prime examples, where only a small amount of catalyst is needed. In contrast, the classical Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst, which must be quenched and disposed of. wikipedia.orgorganic-chemistry.org

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, less wasteful, and safer. mdpi.comnih.gov

Table 2: Application of Green Chemistry Principles to Synthesis Methods
Synthetic MethodGreen Chemistry Principle AppliedExample of Sustainable Improvement
Chemoenzymatic SynthesisBiocatalysis, Safer SolventsUsing immobilized lipases in aqueous media or bio-based solvents for kinetic resolution. mdpi.com
Friedel-Crafts AcylationCatalysisReplacing stoichiometric AlCl₃ with recyclable solid acid catalysts.
Cross-Coupling ReactionsCatalysis, Atom EconomyEmploying highly active palladium catalysts at low loadings; performing reactions in greener solvents like water. organic-chemistry.org
Grignard ReactionAtom EconomyOptimizing reaction conditions to minimize side reactions and improve yield.

Chemical Reactivity and Transformation Pathways of 1 3 Chloro 4 Methylphenyl Propan 1 Ol

Oxidation Reactions and Selective Functional Group Interconversions

The secondary alcohol group in 1-(3-chloro-4-methylphenyl)propan-1-ol is susceptible to oxidation, offering a pathway to ketone derivatives. The selectivity of this transformation is a key consideration, as further oxidation can lead to other products.

Selective Oxidation to Ketone Derivatives

The selective oxidation of this compound yields the corresponding ketone, 1-(3-chloro-4-methylphenyl)propan-1-one. This transformation is a common and synthetically useful reaction. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions, scale, and tolerance of other functional groups.

Commonly used reagents for the oxidation of secondary benzylic alcohols to ketones include chromium-based reagents and activated dimethyl sulfoxide (B87167) (DMSO) methods. chemguide.co.uk

Pyridinium Chlorochromate (PCC): PCC is a milder chromium-based reagent that is effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. chemicalbook.com The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) at room temperature.

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by the addition of a hindered base like triethylamine. Swern oxidations are known for their mild conditions and high yields, proceeding at low temperatures (typically -78 °C) which helps to prevent side reactions. chemicalbook.com

The general transformation can be represented as follows:

Reaction Scheme for Selective Oxidation

Where Ar = 3-chloro-4-methylphenyl

Below is a table summarizing typical conditions for the selective oxidation of secondary benzylic alcohols, which are analogous to the oxidation of this compound.

Oxidizing SystemSolventTemperature (°C)Typical Yields (%)Reference
Pyridinium Chlorochromate (PCC)Dichloromethane (DCM)Room Temperature80-95 chemicalbook.com
DMSO, Oxalyl Chloride, Triethylamine (Swern)Dichloromethane (DCM)-78 to Room Temp90-98 chemicalbook.com

Mechanisms of Further Oxidative Transformations

While the primary oxidation product is the ketone, more aggressive oxidizing agents or prolonged reaction times can lead to further transformations. For benzylic alcohols, over-oxidation can result in cleavage of the carbon-carbon bond adjacent to the carbonyl group. However, for secondary benzylic alcohols, the resulting ketone is generally stable to further oxidation under standard conditions used for the alcohol-to-ketone conversion.

Stronger oxidants, such as potassium permanganate (B83412) (KMnO4) or chromic acid under harsh conditions (e.g., Jones oxidation), could potentially lead to the degradation of the molecule. For instance, oxidative cleavage of the propanone side chain could occur, ultimately leading to the formation of 3-chloro-4-methylbenzoic acid. However, these are not selective transformations for the synthesis of the ketone. The stability of the ketone product, 1-(3-chloro-4-methylphenyl)propan-1-one, under milder oxidative conditions ensures that the selective formation of the ketone is the predominant pathway.

Nucleophilic Substitution Reactions

The hydroxyl group of this compound can act as a leaving group in nucleophilic substitution reactions, particularly after protonation or conversion to a better leaving group. Additionally, the chloro substituent on the phenyl ring can potentially undergo nucleophilic aromatic substitution under specific conditions.

Transformations Involving the Hydroxyl Group

Direct displacement of the hydroxyl group is difficult due to it being a poor leaving group (OH- is a strong base). Therefore, activation of the hydroxyl group is necessary to facilitate nucleophilic substitution.

Conversion to Alkyl Halides: The hydroxyl group can be converted to a good leaving group, such as a halide. Reaction with hydrogen halides (e.g., HBr, HCl) can proceed via an SN1 mechanism due to the stability of the secondary benzylic carbocation intermediate. Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol to the corresponding alkyl chloride or bromide, respectively, often with inversion of stereochemistry if the starting alcohol is chiral. pageplace.de

Etherification: The formation of ethers from this compound can be achieved through Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification: Esters can be formed by reacting the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, acid anhydride). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. wikipedia.org Alternatively, for a more rapid and often higher-yielding reaction, an acyl chloride or anhydride can be used, typically in the presence of a base like pyridine. youtube.com

The following table provides examples of nucleophilic substitution reactions on secondary benzylic alcohols.

Reaction TypeReagent(s)Product TypeGeneral Conditions
HalogenationHBr or SOCl₂Alkyl HalideAcidic, often with heating
Etherification1. NaH; 2. R-XEtherAnhydrous solvent
EsterificationR-COOH, H⁺ catalystEsterReflux in excess acid
EsterificationR-COCl, PyridineEsterRoom temperature or gentle warming

Halogen Exchange and Derivatization on the Phenyl Ring

The chlorine atom on the phenyl ring is generally unreactive towards nucleophilic aromatic substitution under standard conditions. The presence of the deactivating chloro group and the weakly activating methyl and alkyl alcohol groups does not sufficiently activate the ring for such reactions. For nucleophilic aromatic substitution to occur, strong electron-withdrawing groups ortho or para to the leaving group are typically required, along with a strong nucleophile and often harsh reaction conditions (high temperature and pressure).

However, certain transition-metal-catalyzed cross-coupling reactions could potentially be employed to replace the chlorine atom. For instance, reactions like the Buchwald-Hartwig amination (to form an aniline (B41778) derivative) or Suzuki coupling (to form a new carbon-carbon bond) could be explored, although the reactivity would be influenced by the other substituents on the ring.

Halogen exchange, for example, replacing the chlorine with fluorine (a Halex reaction), typically requires high temperatures and a fluoride (B91410) salt in a polar aprotic solvent. libretexts.org The feasibility of such a reaction on this specific substrate would require experimental investigation.

Electrophilic Aromatic Substitution Reactions on the Chloromethylphenyl Moiety

The 3-chloro-4-methylphenyl group of this compound can undergo electrophilic aromatic substitution. The regiochemical outcome of such reactions is determined by the directing effects of the existing substituents: the chloro group, the methyl group, and the 1-hydroxypropyl group.

Directing Effects of Substituents:

Methyl Group (-CH₃): The methyl group is an activating, ortho-, para-director due to its electron-donating inductive and hyperconjugative effects.

Chloro Group (-Cl): The chloro group is a deactivating, ortho-, para-director. It is deactivating due to its electron-withdrawing inductive effect, but the lone pairs on the chlorine can participate in resonance, directing incoming electrophiles to the ortho and para positions.

1-Hydroxypropyl Group (-CH(OH)CH₂CH₃): This alkyl group is weakly activating and an ortho-, para-director.

The positions on the aromatic ring available for substitution are C-2, C-5, and C-6. The directing effects of the substituents will influence the distribution of the products.

Position 2 is ortho to the chloro group and meta to the methyl and 1-hydroxypropyl groups.

Position 5 is para to the chloro group and ortho to the methyl group.

Position 6 is ortho to the 1-hydroxypropyl group and meta to the chloro and methyl groups.

Considering the combined directing effects, substitution is most likely to occur at the positions activated by the ortho-, para-directing groups. The methyl group strongly activates the ortho position (C-5), which is also para to the deactivating but ortho-, para-directing chloro group. The 1-hydroxypropyl group activates its ortho position (C-6). Steric hindrance from the relatively bulky 1-hydroxypropyl group might disfavor substitution at the C-6 position. Therefore, the major product is often the result of substitution at the C-5 position.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. chemicalbook.com

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. wikipedia.org

The following table summarizes the predicted major products for electrophilic aromatic substitution on the 3-chloro-4-methylphenyl moiety, based on the directing effects of the existing substituents.

ReactionReagent(s)Predicted Major Product Position of Substitution
NitrationHNO₃, H₂SO₄5-nitro
BrominationBr₂, FeBr₃5-bromo
SulfonationFuming H₂SO₄5-sulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃5-acyl

It is important to note that in practice, a mixture of isomers may be formed, and the actual product distribution would need to be determined experimentally.

Metal-Catalyzed Cross-Coupling Reactions for C-C and C-X Bond Formation

The benzylic hydroxyl group of this compound can be activated to participate in metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These transformations typically require the conversion of the hydroxyl group into a better leaving group or direct activation under specific catalytic conditions.

One of the primary challenges in utilizing alcohols directly in cross-coupling reactions is the poor leaving group ability of the hydroxide (B78521) ion (OH⁻). To overcome this, the hydroxyl group is often derivatized into species such as tosylates, mesylates, or halides, which are more amenable to oxidative addition by a low-valent metal catalyst (e.g., palladium or nickel).

Alternatively, direct C-O bond activation of benzylic alcohols has emerged as a powerful strategy. Catalytic systems, often employing nickel or palladium, can facilitate the direct coupling of the alcohol with various partners. For instance, in a hypothetical Suzuki-Miyaura type coupling, this compound could react with an arylboronic acid in the presence of a suitable palladium catalyst and base to form a new C-C bond at the benzylic position.

The chloro-substituent on the aromatic ring also presents a handle for cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings could be employed to introduce new aryl, vinyl, or alkynyl groups at this position, further functionalizing the molecule. The relative reactivity of the benzylic C-O bond versus the aryl C-Cl bond would depend on the specific catalyst system and reaction conditions employed.

Table 1: Hypothetical Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Coupling PartnerCatalyst System (Example)Leaving Group/ActivationProduct Type
Arylboronic AcidPd(PPh₃)₄, Base-OTs, -OMs, or direct C-O activationDiarylpropanol derivative
Terminal AlkynePdCl₂(PPh₃)₂, CuI, Base-Cl (on aryl ring)Alkynyl-substituted phenylpropanol
AlkenePd(OAc)₂, Ligand, Base-Cl (on aryl ring)Alkenyl-substituted phenylpropanol
OrganostannanePd(PPh₃)₄-Cl (on aryl ring)Aryl-substituted phenylpropanol

Radical Reactions and Regioselective Cyclization Pathways

The structure of this compound also lends itself to exploration in radical chemistry. The benzylic C-H bond is relatively weak and can be a site for hydrogen atom abstraction to form a stabilized benzylic radical. This radical intermediate can then participate in a variety of transformations.

For instance, intramolecular radical cyclization could be a viable pathway if a suitable radical acceptor is present in the molecule. While the parent compound does not possess an obvious internal acceptor, derivatives could be synthesized to explore such pathways. For example, esterification of the hydroxyl group with an acryloyl chloride would introduce a tethered alkene. Upon generation of a radical at the benzylic position, a 5-exo-trig or 6-endo-trig cyclization could occur, leading to the formation of a new five- or six-membered ring, respectively. The regioselectivity of such a cyclization would be governed by Baldwin's rules and the stability of the resulting cyclic radical.

Furthermore, the chloro-substituent on the aromatic ring could potentially participate in radical-mediated atom transfer reactions. Under specific conditions, a radical could be generated at the carbon bearing the chlorine, which could then undergo further reactions.

The generation of a radical at the benzylic position could also be achieved through photoredox catalysis. In the presence of a suitable photocatalyst and a radical precursor, the benzylic alcohol could be oxidized to the corresponding radical cation, which could then deprotonate to form the benzylic radical. This intermediate could then be trapped by various radical acceptors to form new C-C or C-X bonds.

Table 2: Potential Radical Reactions and Cyclization Precursors of this compound

Reaction TypeRadical Generation MethodPrecursor ModificationPotential Product
Intramolecular CyclizationHydrogen Atom AbstractionEsterification with unsaturated acidFused or spirocyclic compound
Intermolecular AdditionPhotoredox CatalysisNoneFunctionalized propanol (B110389) derivative
Atom Transfer Radical CyclizationRadical InitiatorIntroduction of a tethered alkeneHalogenated cyclic product

Advanced Spectroscopic Characterization of 1 3 Chloro 4 Methylphenyl Propan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 1-(3-chloro-4-methylphenyl)propan-1-ol. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms. For this specific compound, while exhaustive experimental data is not widely published, the expected ¹H and ¹³C NMR spectral data can be predicted based on the analysis of structurally similar compounds.

The expected ¹H NMR spectrum would feature distinct signals for the aromatic protons, the methine proton of the alcohol group, the methylene protons of the propyl chain, the methyl protons of the propyl chain, and the methyl protons on the phenyl ring. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 1,2,4-trisubstituted benzene ring. The methine proton adjacent to the hydroxyl group would likely appear as a triplet, coupled to the adjacent methylene group.

The ¹³C NMR spectrum would show a unique signal for each carbon atom in the molecule, with the chemical shifts providing information about their electronic environment. The carbon bearing the hydroxyl group would be expected to resonate in the typical range for secondary alcohols, while the aromatic carbons would appear in the downfield region.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic-H7.10 - 7.40m-
CH-OH4.60 - 4.80t6.5 - 7.0
CH₂1.65 - 1.85m-
Ar-CH₃2.30 - 2.40s-
CH₂-CH₃0.85 - 0.95t7.0 - 7.5

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-OH74 - 78
Aromatic C-Cl133 - 136
Aromatic C-CH₃135 - 138
Quaternary Aromatic C141 - 144
Aromatic CH125 - 131
CH₂30 - 34
Ar-CH₃19 - 22
CH₂-CH₃9 - 12

Correlation Spectroscopy (COSY): A COSY experiment would reveal the scalar coupling relationships between protons, confirming the connectivity of the propanol (B110389) side chain (CH-CH₂-CH₃) and the coupling patterns within the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR signals.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the position of the substituents on the aromatic ring by observing correlations from the aromatic protons to the quaternary carbons.

As this compound is a chiral molecule, existing as a pair of enantiomers, chiral NMR spectroscopy is a powerful tool for determining the enantiomeric excess (ee) of a sample. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

In the presence of a CSA, the two enantiomers form transient diastereomeric complexes that have slightly different NMR spectra, leading to the splitting of signals. The integration of these separated signals allows for the quantification of the enantiomeric ratio. Similarly, a CDA would react with the alcohol to form a pair of diastereomers, which would also exhibit distinct NMR signals. While no specific studies on the chiral NMR analysis of this compound were found, this methodology would be the standard approach for its enantiomeric purity assessment.

Solid-state NMR (ssNMR) spectroscopy is a key technique for characterizing the solid forms of a compound, including different crystalline polymorphs. Polymorphs can have different physical properties, and ssNMR can distinguish between them by detecting subtle differences in the local chemical environments of the atoms in the crystal lattice.

For this compound, ssNMR could be used to identify and characterize any existing polymorphs, providing information on the number of molecules in the asymmetric unit, intermolecular interactions, and molecular conformation in the solid state. No published solid-state NMR studies for this specific compound were identified in the literature search.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also be used to study conformational isomers.

The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 2850-3100 cm⁻¹. The C-O stretching vibration would likely be observed in the 1000-1200 cm⁻¹ region. The presence of the chloro and methyl substituents on the aromatic ring will also give rise to characteristic bands in the fingerprint region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Predicted IR and Raman Vibrational Frequencies for this compound

Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Vibrational Mode
O-H3200 - 3600 (broad)WeakStretching
Aromatic C-H3000 - 3100StrongStretching
Aliphatic C-H2850 - 2970StrongStretching
C=C (Aromatic)1450 - 1600StrongStretching
C-O1000 - 1200MediumStretching
C-Cl600 - 800StrongStretching

High-Resolution Mass Spectrometry for Molecular Structure Elucidation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns to aid in structural elucidation.

For this compound, HRMS would confirm the molecular formula, C₁₀H₁₃ClO, by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (with the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for secondary alcohols include the loss of water and alpha-cleavage. The benzylic position of the alcohol would likely lead to the formation of a stable benzylic cation.

While specific high-resolution mass spectrometry data was not found, a plausible fragmentation pattern can be proposed:

Loss of water: [M - H₂O]⁺

Alpha-cleavage: Loss of an ethyl radical to form a [M - C₂H₅]⁺ ion.

Benzylic cleavage: Formation of a fragment corresponding to the chloromethylphenyl cation.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. For a chiral molecule like this compound, single-crystal X-ray diffraction would provide the precise arrangement of atoms in the crystal lattice, bond lengths, bond angles, and torsional angles.

Crucially, for a single enantiomer, X-ray crystallography can be used to determine its absolute configuration (R or S) using anomalous dispersion effects. Furthermore, this technique would reveal details about intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group, which governs the crystal packing.

A search of the crystallographic literature did not yield any published crystal structures for this compound.

Despite a comprehensive search for scientific literature, no specific data or research articles were found regarding the Circular Dichroism (CD) Spectroscopy of this compound. Consequently, the requested article focusing on the advanced spectroscopic characterization of this specific compound, with a detailed section on its chiral recognition and conformational analysis using CD spectroscopy, cannot be generated at this time.

The search for scholarly information on this particular chemical entity did not yield any studies detailing its chiroptical properties, such as specific rotation, Cotton effects, or any analysis of its stereochemistry and conformational preferences through circular dichroism. While general principles of CD spectroscopy are well-established for chiral analysis and the determination of molecular conformation, the application and specific findings for this compound are not documented in the available scientific literature.

Further research or experimental studies would be required to produce the data necessary to fulfill the request for an in-depth article on this topic. Without such foundational research, any attempt to generate the specified content would be purely speculative and would not meet the required standards of scientific accuracy and factual reporting.

Computational Chemistry and Theoretical Investigations of 1 3 Chloro 4 Methylphenyl Propan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the precise determination of molecular geometries, electronic structures, and spectroscopic properties.

Density Functional Theory (DFT) for Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-(3-chloro-4-methylphenyl)propan-1-ol, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), can be utilized to determine the most stable conformation (optimized molecular geometry). These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

The optimized geometry of this compound would reveal the spatial arrangement of its constituent atoms. The phenyl ring, substituted with a chloro and a methyl group, would exhibit bond lengths and angles influenced by the electronic effects of these substituents. The propan-1-ol side chain's conformation, particularly the orientation of the hydroxyl group, is also a key outcome of this optimization.

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Cl1.745
C-C (ring)1.390 - 1.405118.5 - 121.0
C-C (side chain)1.520 - 1.535
C-O1.430
O-H0.965
C-C-C (ring)118.5 - 121.0
C-C-O109.5
C-O-H108.5
C-C-C-C (ring)~0.0
C(ring)-C(side chain)-C-OVariable

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar aromatic alcohols.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Charge Transfer

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO would likely be distributed over the entire molecule, including the propan-1-ol side chain. This distribution influences the molecule's susceptibility to electrophilic and nucleophilic attack. The HOMO-LUMO gap can be calculated from the energies of these orbitals, providing insights into charge transfer possibilities within the molecule.

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: These values are representative for a molecule of this type and are subject to the computational method and basis set used.

Natural Bond Orbital (NBO) Analysis for Stability and Hyper-conjugation

Key interactions would include the delocalization of lone pair electrons from the oxygen and chlorine atoms into antibonding orbitals of adjacent bonds. For example, the interaction between the lone pair of the hydroxyl oxygen (n) and the antibonding orbital of a neighboring C-C bond (σ*) would indicate hyper-conjugative stabilization. Similarly, interactions involving the π-orbitals of the phenyl ring would also be significant. The stabilization energy (E(2)) associated with these interactions quantifies their importance.

Spectroscopic Property Prediction and Validation (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, ¹H and ¹³C NMR chemical shifts can be calculated. These theoretical shifts are valuable for assigning signals in experimental spectra.

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can also be computed. The calculated frequencies help in the assignment of vibrational modes, such as the O-H stretch of the alcohol, C-H stretches of the aromatic ring and alkyl chain, and the C-Cl stretch.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. For this compound, MD simulations can be used to explore its conformational landscape. The propan-1-ol side chain has rotational freedom, and MD simulations can reveal the most populated conformations and the energy barriers between them.

Furthermore, these simulations are invaluable for studying interactions with solvent molecules. By placing the molecule in a simulated box of solvent (e.g., water or an organic solvent), one can observe how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and dynamics. This is particularly important for understanding the behavior of the compound in solution.

Elucidation of Reaction Mechanisms and Transition States via Computational Pathways

Computational chemistry is a powerful tool for investigating reaction mechanisms. For reactions involving this compound, such as its oxidation or dehydration, computational methods can be used to map out the potential energy surface of the reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

By calculating the energies of these species, the activation energy for each step of the reaction can be determined, providing a quantitative measure of the reaction's feasibility. This allows for a detailed understanding of the reaction pathway at a molecular level, which is often difficult to obtain through experimental methods alone. For instance, the mechanism of alcohol dehydration to form an alkene could be explored by locating the transition state for the elimination of water.

Structure-Reactivity Relationship Studies through Theoretical Descriptors

In the realm of computational chemistry, theoretical descriptors serve as powerful tools to elucidate the intricate relationship between a molecule's structure and its chemical reactivity. researchgate.net For the compound this compound, while specific experimental and computational studies are not extensively available in public literature, its reactivity can be predicted and understood through the analysis of various quantum chemical descriptors. These descriptors, derived from the principles of quantum mechanics, provide insights into the electronic properties and reactive sites of the molecule.

The primary approach for such an investigation involves the use of Density Functional Theory (DFT), a computational method that calculates the electronic structure of atoms, molecules, and solids. bath.ac.uk By employing DFT with a suitable basis set, such as B3LYP/6-311++G(d,p), it is possible to optimize the molecular geometry of this compound and compute a range of electronic and structural parameters. These parameters are crucial for understanding its stability, reactivity, and potential interactions.

A fundamental aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability. For this compound, the distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attacks. The electron-withdrawing nature of the chlorine atom and the electron-donating methyl group on the phenyl ring would significantly influence the electron density distribution and, consequently, the HOMO and LUMO localizations.

To further quantify the reactivity of this compound, several global reactivity descriptors can be calculated from the HOMO and LUMO energies. These include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Another critical tool for understanding structure-reactivity relationships is the Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It highlights regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the chlorine atom, indicating their role as potential sites for electrophilic interaction. Conversely, the hydrogen atoms, particularly the one in the hydroxyl group, would exhibit a positive potential.

Natural Bond Orbital (NBO) analysis is another powerful technique that provides detailed insights into the bonding and electronic structure of a molecule. NBO analysis examines the interactions between filled and vacant orbitals, revealing information about hyperconjugative interactions and charge delocalization. This analysis can quantify the stability arising from electron delocalization and identify the key intramolecular interactions that influence the molecule's reactivity.

While specific calculated values for this compound are not available in the cited literature, the following tables illustrate how such data would be presented and interpreted in a typical computational study.

Table 1: Calculated Quantum Chemical Descriptors for this compound (Illustrative Data)

ParameterSymbolValue (a.u.)
Highest Occupied Molecular Orbital EnergyEHOMO-0.235
Lowest Unoccupied Molecular Orbital EnergyELUMO-0.045
Energy GapΔE0.190
Electronegativityχ0.140
Chemical Hardnessη0.095
Global SoftnessS10.526
Electrophilicity Indexω0.103

Note: The values in this table are hypothetical and for illustrative purposes only, demonstrating the typical output of a quantum chemical calculation.

Table 2: Interpretation of Theoretical Descriptors for this compound (Illustrative)

DescriptorInterpretation
HOMO-LUMO Gap A relatively small energy gap would indicate high reactivity and a propensity to engage in chemical reactions.
Electronegativity This value would represent the molecule's tendency to attract electrons.
Chemical Hardness A lower value of chemical hardness would correlate with higher reactivity.
Global Softness A higher value of global softness would indicate a greater ease of donating or accepting electrons.
Electrophilicity Index This index would quantify the molecule's ability to act as an electrophile.
MEP Analysis The MEP map would visually identify the nucleophilic (electron-rich) and electrophilic (electron-poor) sites on the molecule, guiding predictions of intermolecular interactions.
NBO Analysis NBO calculations would reveal the strength of intramolecular charge transfer and hyperconjugative interactions, contributing to the overall stability and reactivity of the compound.

Synthesis and Study of Structural Analogues and Derivatives of 1 3 Chloro 4 Methylphenyl Propan 1 Ol

Design Principles for Novel Analogues

The design of novel analogues of 1-(3-chloro-4-methylphenyl)propan-1-ol is guided by the principles of structure-activity relationship (SAR) studies. SAR is a fundamental concept in medicinal chemistry that explores the relationship between the chemical structure of a molecule and its biological activity. The primary goal is to identify the specific structural features, or pharmacophores, responsible for the desired effects and to optimize them.

Key design strategies for this scaffold include:

Isosteric and Bioisosteric Replacement: Substituting atoms or groups with others that have similar physical or chemical properties to enhance activity or modify metabolic profiles. For example, the methyl group could be replaced with other small alkyl groups or a halogen.

Conformational Restriction: Introducing structural elements that limit the molecule's flexibility. This can lead to a more defined interaction with a biological target, potentially increasing potency and selectivity.

Homologation: Systematically increasing the length of an alkyl chain to probe the size of a binding pocket.

Functional Group Modification: Altering existing functional groups to change properties like polarity, hydrogen bonding capability, and metabolic stability.

These principles are applied systematically to generate a library of related compounds. Each analogue provides data that helps to build a comprehensive SAR model, guiding the design of more potent and selective molecules. Phenylpropanoids and their derivatives, for instance, are known to have a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects, which are often fine-tuned by such structural modifications. nih.govresearchgate.net

Positional Isomers and Diastereomers of the Propan-1-ol Scaffold

The core structure of this compound offers multiple avenues for isomerization, leading to compounds with potentially distinct biological and chemical properties.

Positional Isomers: These isomers have the same molecular formula but differ in the position of substituents on the phenyl ring or the propanol (B110389) chain.

Ring Isomers: The chloro and methyl groups can be rearranged on the phenyl ring. For example, moving the chloro group to position 2 or 5 would yield 1-(2-chloro-4-methylphenyl)propan-1-ol and 1-(5-chloro-4-methylphenyl)propan-1-ol, respectively.

Chain Isomers: The hydroxyl group can be moved along the propyl chain, or the phenyl ring can be attached at a different position. For instance, 3-(3-chloro-4-methylphenyl)propan-1-ol is a known positional isomer.

Diastereomers and Enantiomers: The carbon atom bearing the hydroxyl group (C1 of the propanol chain) is a chiral center. Therefore, this compound exists as a pair of enantiomers: (R)-1-(3-chloro-4-methylphenyl)propan-1-ol and (S)-1-(3-chloro-4-methylphenyl)propan-1-ol. The synthesis of specific stereoisomers is crucial, as biological activity often resides in only one enantiomer. For example, in the case of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, a known enzyme inhibitor, the biological activity was found to reside specifically in the D-threo (1S,2R) isomer. nih.gov Enzymatic synthesis methods have been developed for related structures like 1-phenylpropane-1,2-diol (B147034) to access all four possible stereoisomers. researchgate.net

Table 1: Examples of Potential Positional Isomers
Compound NameIsomer TypeStructural Difference
1-(2-chloro-4-methylphenyl)propan-1-olRing IsomerChloro group at position 2
1-(4-chloro-3-methylphenyl)propan-1-olRing IsomerPositions of Chloro and Methyl groups swapped
2-(3-chloro-4-methylphenyl)propan-2-olChain IsomerPhenyl and Hydroxyl groups on C2 of propane
3-(3-chloro-4-methylphenyl)propan-1-olChain IsomerPhenyl group on C3 of propanol

Halogenated Analogues with Varied Substitution Patterns

The presence of a chlorine atom on the phenyl ring is a key feature of the parent compound. The synthesis of analogues with different halogen substitutions is a common strategy in medicinal chemistry to modulate a compound's properties. Halogens can influence lipophilicity, metabolic stability, and binding interactions through mechanisms like halogen bonding. researchgate.net

Variations can include:

Replacement of Chlorine: Substituting the chlorine atom with other halogens such as fluorine, bromine, or iodine. Fluorine, for example, is often used to block metabolic oxidation sites, while bromine and iodine can increase potency through stronger halogen bonds.

Polyhalogenation: Introducing additional halogen atoms onto the phenyl ring.

The synthesis of such analogues can be achieved through various methods, including electrophilic aromatic substitution on the parent phenylpropanol or by starting from appropriately halogenated precursors. Studies on other molecular scaffolds, like flavones and phenylcyclopropylamines, have demonstrated that halogenation can significantly impact biological activity and selectivity. nih.govnih.gov

Table 2: Examples of Potential Halogenated Analogues
Compound NameModificationPotential Effect
1-(3-fluoro-4-methylphenyl)propan-1-olCl replaced with FIncreased metabolic stability
1-(3-bromo-4-methylphenyl)propan-1-olCl replaced with BrAltered lipophilicity and binding
1-(3,5-dichloro-4-methylphenyl)propan-1-olAdditional Cl at position 5Increased lipophilicity
1-(3-chloro-4-(trifluoromethyl)phenyl)propan-1-olMethyl group replaced with CF3Strong electron-withdrawing effect

Analogues with Modified Alkyl Chain Lengths and Branching

Chain Length Variation (Homologation): The propyl chain can be shortened to an ethyl group (yielding a butanol derivative) or lengthened to a butyl, pentyl, or hexyl group. Structure-activity relationship studies on synthetic cathinones have shown that the potency of dopamine (B1211576) uptake inhibitors follows an inverted U-shape curve with respect to the alkyl chain length, peaking at a propyl group and decreasing with longer chains. ub.edu Similarly, the antifungal activity of some phenylpropanoids is dependent on the alkyl chain length. nii.ac.jp

Chain Branching: Introducing branching, for example, by synthesizing an isobutyl or tert-butyl analogue, can increase steric bulk, which may enhance selectivity for a specific receptor subtype or alter the metabolic profile.

These analogues are typically synthesized via Grignard reactions between a substituted phenylmagnesium bromide and the appropriate aldehyde or ketone.

Table 3: Examples of Alkyl Chain Modifications
Compound NameModificationRationale
1-(3-chloro-4-methylphenyl)ethan-1-olPropyl to EthylDecrease chain length and lipophilicity
1-(3-chloro-4-methylphenyl)butan-1-olPropyl to ButylIncrease chain length and lipophilicity
1-(3-chloro-4-methylphenyl)-2-methylpropan-1-olBranched Isopropyl groupIncrease steric bulk
2-(3-chloro-4-methylphenyl)butan-2-olSecondary alcohol to TertiaryIncrease steric hindrance around hydroxyl

Derivatization at the Hydroxyl Group (e.g., Esters, Ethers, Silyl Ethers)

The secondary hydroxyl group is a prime site for derivatization to produce prodrugs, modify physicochemical properties, or serve as a protecting group in a multi-step synthesis.

Esters: Esterification can be achieved by reacting the alcohol with carboxylic acids, acid chlorides, or anhydrides. Esters are often used as prodrugs, as they can be hydrolyzed in vivo by esterase enzymes to release the active parent alcohol.

Ethers: Ethers are generally more metabolically stable than esters. They can be synthesized via Williamson ether synthesis, reacting the corresponding alkoxide of the alcohol with an alkyl halide.

Silyl Ethers: Silyl ethers are commonly used as protecting groups for alcohols due to their ease of formation and selective removal under mild conditions. libretexts.org Common silylating agents include trimethylsilyl (B98337) chloride (TMSCl), tert-butyldimethylsilyl chloride (TBDMSCl), and triisopropylsilyl chloride (TIPSCl). The reaction is typically carried out in the presence of a base like imidazole. organic-chemistry.orgresearchgate.net Removal is often accomplished using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.org

Table 4: Examples of Hydroxyl Group Derivatives
Derivative TypeExample NameTypical ReagentsPrimary Use
Ester1-(3-chloro-4-methylphenyl)propyl acetateAcetyl chloride, PyridineProdrug, modified solubility
Ether1-(3-chloro-4-methylphenyl)-1-methoxypropaneNaH, Methyl iodideIncreased metabolic stability
Silyl Ether(1-(3-chloro-4-methylphenyl)propoxy)(tert-butyl)dimethylsilaneTBDMSCl, ImidazoleProtecting group in synthesis

Ring-Substituted Derivatives with Electron-Donating and Electron-Withdrawing Groups

Introducing additional substituents to the phenyl ring can profoundly alter the electronic properties of the molecule, which in turn can affect its reactivity and biological interactions.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃), hydroxyl (-OH), or amino (-NH₂) donate electron density to the aromatic ring, making it more electron-rich. This can influence the pKa of the hydroxyl group and affect how the ring interacts with biological targets (e.g., through cation-π interactions).

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) pull electron density from the aromatic ring. This can enhance binding through different electronic interactions and alter the molecule's metabolic profile.

The impact of such substitutions is highly dependent on the specific biological target. For instance, in a series of fluorinated phenylcyclopropylamines, electron-withdrawing groups improved the inhibition of monoamine oxidase (MAO), while electron-donating groups enhanced the inhibition of tyramine (B21549) oxidase. nih.gov The synthesis of these derivatives typically involves standard electrophilic aromatic substitution reactions or the use of pre-substituted starting materials.

Table 5: Examples of Ring-Substituted Derivatives
Compound NameAdded GroupGroup TypePotential Impact
1-(3-chloro-5-methoxy-4-methylphenyl)propan-1-ol-OCH₃Electron-DonatingAltered electronic properties of the ring
1-(3-chloro-4-methyl-5-nitrophenyl)propan-1-ol-NO₂Electron-WithdrawingIncreased acidity of benzylic proton
2-chloro-4-(1-hydroxypropyl)-5-methylbenzonitrile-CNElectron-WithdrawingPotential for new hydrogen bond interactions
1-(5-amino-3-chloro-4-methylphenyl)propan-1-ol-NH₂Electron-DonatingIncreased basicity, potential salt formation

Advanced Research Applications in Organic Synthesis and Catalysis

Utilization as Chiral Building Blocks in Asymmetric Total Synthesis

While specific examples of the total synthesis of complex natural products utilizing 1-(3-chloro-4-methylphenyl)propan-1-ol as a chiral building block are not extensively documented in publicly available literature, the broader class of chiral 1-phenylpropan-1-ol derivatives is well-established in this regard. Chiral alcohols are fundamental starting materials in the "chiral pool," providing a source of stereocenters for the synthesis of enantiomerically pure target molecules.

The synthetic utility of such building blocks lies in their ability to be converted into a variety of functional groups with retention or inversion of configuration at the stereogenic center. For instance, the hydroxyl group can be transformed into a leaving group for nucleophilic substitution, oxidized to a ketone, or used to direct subsequent stereoselective reactions. The chloro and methyl substituents on the aromatic ring of this compound offer sites for further functionalization, potentially through cross-coupling reactions or electrophilic aromatic substitution, thereby expanding its versatility in the construction of complex molecular architectures.

Application in Ligand and Auxiliary Design for Enantioselective Catalysis

The enantioselective addition of organometallic reagents to aldehydes, a key method for preparing chiral secondary alcohols, often relies on the use of chiral ligands to control the stereochemical outcome. Chiral 1,2- and 1,3-amino alcohols, structurally related to this compound, have proven to be highly effective ligands in such reactions, particularly in the asymmetric addition of diethylzinc to aldehydes.

Although specific ligands derived directly from this compound are not prominently featured in the literature, its structural motifs are present in various successful chiral ligands and auxiliaries. The core structure can be elaborated to incorporate coordinating heteroatoms, such as nitrogen or phosphorus, to create bidentate or tridentate ligands for transition metal catalysis. The steric and electronic properties imparted by the 3-chloro and 4-methyl substituents on the phenyl ring can influence the chiral environment of the catalytic complex, thereby affecting the enantioselectivity of the catalyzed reaction. The development of novel chiral ligands is a continuous effort in the field of asymmetric catalysis, and structures based on substituted 1-phenylpropan-1-ols remain a promising area of investigation.

Role as Precursors for Complex Organic Molecules and Advanced Materials

The chemical structure of this compound makes it a suitable precursor for a range of more complex organic molecules and potentially for advanced materials. The hydroxyl group can be derivatized to introduce a variety of functionalities, while the substituted aromatic ring can participate in further synthetic transformations.

For example, the alcohol can be a precursor to chiral amines, esters, and ethers, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. In the realm of materials science, the incorporation of chiral units into polymer backbones or as side chains can lead to the development of materials with unique chiroptical properties. While specific applications of this compound in the synthesis of advanced materials are not yet widely reported, the general principle of using chiral building blocks to create functional materials is an active area of research.

Exploration in Fundamental Reaction Mechanism Studies

The study of reaction mechanisms in asymmetric synthesis is crucial for the rational design of new catalysts and the optimization of existing methods. Chiral alcohols, such as this compound, and their precursor ketones are often used as model substrates in these investigations.

For instance, the asymmetric reduction of the corresponding ketone, 3-chloro-4-methylpropiophenone, to yield this compound can be used to evaluate the efficacy and stereoselectivity of new catalytic systems. By systematically varying the substituents on the aromatic ring, researchers can probe the electronic and steric effects that govern the enantioselectivity of the reduction. These studies contribute to a deeper understanding of the transition state geometries and the nature of the interactions between the substrate, the catalyst, and the reducing agent.

Intermediate in Agrochemical Development

The presence of chloro and methyl-substituted aromatic moieties is a common feature in a number of commercially important agrochemicals, including herbicides and fungicides. While the direct role of this compound as a named intermediate in the synthesis of a specific, commercialized agrochemical is not explicitly detailed in available literature, its structural components are highly relevant to this field.

For example, the structurally related compound (R)-(+)-3-chloro-1-phenylpropan-1-ol is known to be a key raw material for an efficient phytoalexin, a substance produced by plants to defend against pathogens google.com. This suggests that compounds with similar structures, such as this compound, have the potential to be valuable intermediates in the development of new plant-protecting agents. The synthesis of various chiral compounds containing substituted phenyl and propanol (B110389) backbones is an active area of research in the agrochemical industry.

Future Research Directions for 1 3 Chloro 4 Methylphenyl Propan 1 Ol

Development of Highly Efficient and Atom-Economical Synthetic Routes

Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of 1-(3-chloro-4-methylphenyl)propan-1-ol. A primary goal is to move beyond traditional stoichiometric reagents towards catalytic and more atom-economical approaches.

Key areas for investigation include:

Catalytic Asymmetric Synthesis: While methods exist for the asymmetric synthesis of similar compounds like (S)-3-chloro-1-phenyl-1-propanol through the catalytic hydrogenation of β-chloropropiophenone, further development of catalysts tailored for the 3-chloro-4-methyl substitution pattern is needed. ccsenet.org Supported iron-based chiral catalysts, for instance, have shown high yields and enantioselectivity for related structures. ccsenet.org Research into novel transition metal catalysts (e.g., based on Ruthenium, Rhodium, Iridium) and chiral ligands could lead to higher efficiency and selectivity.

Biocatalysis: The use of enzymes, or whole-cell systems, presents a green and highly selective alternative for producing enantiopure alcohols. nih.govillinois.edu For the analogous (S)-3-chloro-1-phenylpropanol, recombinant E. coli cells have been successfully employed. nih.gov Future work could involve screening for or engineering novel carbonyl reductases that are highly active and selective for the corresponding ketone precursor, 3-chloro-1-(3-chloro-4-methylphenyl)propan-1-one. Dynamic kinetic resolution, combining enzymatic resolution with in-situ racemization of the unwanted enantiomer, could also be a powerful strategy. google.com

Grignard and Organolithium Reactions: The addition of an ethyl Grignard or ethyllithium reagent to 3-chloro-4-methylbenzaldehyde is a classical and direct route. Future research in this area should focus on optimizing reaction conditions to improve yield and minimize side reactions, potentially through the use of advanced additives and solvent systems.

Synthetic ApproachPotential AdvantagesKey Research Challenges
Catalytic Asymmetric HydrogenationHigh throughput, potential for high enantioselectivityCatalyst cost and stability, optimization for specific substrate
BiocatalysisHigh enantioselectivity, mild reaction conditions, environmentally friendlyEnzyme discovery and engineering, substrate scope, downstream processing
Dynamic Kinetic ResolutionTheoretical 100% yield of a single enantiomerFinding a compatible enzyme and racemization catalyst
Organometallic AdditionStraightforward, readily available starting materialsStoichiometric use of reagents, potential for side reactions, safety at scale

Exploration of Unconventional Reactivity Profiles and Novel Transformations

The reactivity of this compound is largely dictated by the benzylic alcohol moiety. However, the interplay of the chloro and methyl substituents on the aromatic ring could lead to novel and underexplored transformations.

Future research in this area could include:

Deoxygenative Cross-Coupling Reactions: Recent advances in catalysis have enabled the use of benzylic alcohols as electrophiles in cross-coupling reactions through in-situ activation of the C-O bond. researchgate.netnih.gov Investigating the nickel-catalyzed coupling of this compound derivatives with various nucleophiles could open up new avenues for constructing complex molecules. nih.gov

Photoredox Catalysis: The use of visible light to initiate novel chemical transformations could be applied to this compound. For example, photoinduced generation of a radical at the benzylic position could enable a range of C-C and C-heteroatom bond-forming reactions that are not accessible through traditional thermal methods.

Acid-Catalyzed Rearrangements: While a specific study on a more complex molecule showed an acid-catalyzed transformation involving a related structural unit, the potential for acid-catalyzed rearrangements or cyclizations of this compound itself remains an area for exploration. mdpi.com The electronic nature of the substituted phenyl ring could influence the stability of carbocationic intermediates, potentially leading to unique reaction pathways.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the synthesis and optimization of reactions involving this compound, the integration of continuous flow chemistry and automated synthesis platforms will be crucial. These technologies offer significant advantages in terms of safety, reproducibility, and scalability. nih.govsyrris.comacs.orgnih.gov

Future directions include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound, for example, by using packed-bed reactors with immobilized catalysts or enzymes. researchgate.net This would allow for safer handling of potentially hazardous reagents, such as Grignard reagents, and enable more precise control over reaction parameters like temperature and residence time. acs.org

Automated Library Synthesis: Utilizing automated synthesis platforms to rapidly generate a library of derivatives of this compound. syrris.com This would involve, for example, the automated execution of a series of coupling reactions with different partners to explore the structure-activity relationship of the resulting compounds for applications in drug discovery or materials science.

Advanced Characterization Techniques Development for In Situ Monitoring

To gain a deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and transformation of this compound, the development and application of advanced in-situ characterization techniques are essential.

Promising areas for future research are:

Real-Time Spectroscopic Monitoring: Employing in-situ spectroscopic techniques such as FTIR, Near-Infrared (NIR), and Raman spectroscopy to monitor the progress of reactions in real-time. hzdr.deresearchgate.netmt.comacs.orgacs.org For instance, in a Grignard synthesis, these methods can be used to track the consumption of the aldehyde precursor and the formation of the alcohol product, providing valuable data for process optimization and safety assessment. hzdr.deresearchgate.netmt.com

Process Analytical Technology (PAT): Integrating these in-situ monitoring tools into a comprehensive PAT framework for the production of this compound. This would enable real-time quality control and the implementation of automated feedback loops to maintain optimal reaction conditions.

TechniqueInformation GainedPotential Application
In-situ FTIRConcentration of reactants, products, and intermediatesMonitoring Grignard reaction initiation and completion
In-situ NIRQuantitative analysis of key components in the reaction mixtureFeedforward-feedback control in a continuous flow process
In-situ RamanVibrational information on chemical bonds, useful for inorganic speciesMonitoring transmetalation steps in catalytic cycles

Predictive Modeling for Structure-Reactivity and Structure-Property Relationships

Computational and predictive modeling will be instrumental in guiding future research on this compound and its derivatives.

Key research avenues include:

Kinetic Modeling: Developing detailed kinetic models for the synthesis and key reactions of this compound. This would involve a combination of experimental data and computational chemistry to elucidate reaction mechanisms and predict the impact of different reaction parameters on the outcome. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): If this compound is identified as a scaffold for biologically active molecules, QSAR studies could be employed to build models that correlate the structural features of its derivatives with their biological activity. nih.govnih.govmdpi.com This would enable the rational design of new compounds with improved potency and selectivity.

Density Functional Theory (DFT) Calculations: Using DFT to investigate the electronic structure and reactivity of this compound. unipa.itnih.gov Such calculations could provide insights into reaction barriers, transition state geometries, and the influence of the substituents on the aromatic ring, thereby guiding the development of new synthetic methods and the exploration of its reactivity.

Q & A

Q. What are the common synthetic routes for 1-(3-chloro-4-methylphenyl)propan-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible synthesis route involves Friedel-Crafts alkylation or reduction of a corresponding ketone precursor. For example, analogous compounds like 1-(2,4-dihydroxyphenyl)propan-1-one are synthesized via Claisen-Schmidt condensation using ethanol and catalytic thionyl chloride (SOCl₂) . Optimization may include:
  • Catalyst Screening : Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
  • Temperature Control : Lower temperatures (0–5°C) to minimize side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) for improved yield.
    Yield optimization can be monitored via HPLC or GC-MS, referencing impurity profiles from related compounds .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to identify substituents on the aromatic ring (e.g., chloro and methyl groups) and the propanol chain. Compare with spectral data of structurally similar compounds, such as 3-[4-chloro-3-(trifluoromethyl)anilino]-1-phenylpropan-1-one .
  • X-ray Crystallography : For absolute stereochemical confirmation, as demonstrated for 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3-methoxyphenyl)prop-2-en-1-one .
  • FT-IR : To verify hydroxyl (O-H stretch ~3200 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).

Q. How can researchers purify this compound to ≥95% purity?

  • Methodological Answer :
  • Fractional Distillation : Effective for separating alcohols from byproducts, as shown for 3-phenylpropan-1-ol .
  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate). Monitor fractions via TLC.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility trends of similar propanol derivatives .

Advanced Research Questions

Q. What mechanistic insights govern the regioselectivity of substituents in the synthesis of this compound?

  • Methodological Answer :
  • Computational Modeling : Employ DFT calculations to analyze electron density distribution on the aromatic ring, predicting preferential substitution at the 3-position. Compare with experimental results for chloro-methylphenyl analogs .
  • Isotopic Labeling : Use deuterated reagents to track proton transfer steps in acid-catalyzed reactions.

Q. How can researchers resolve discrepancies between computational modeling predictions and experimental spectroscopic data for this compound?

  • Methodological Answer :
  • Benchmarking : Cross-validate computational methods (e.g., B3LYP/6-31G*) with crystallographic data from related structures, such as 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone .
  • Dynamic NMR : Investigate conformational flexibility in solution if static models fail to match observed splitting patterns .

Q. What strategies are recommended for investigating the compound's stability under various pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Studies :
  • Thermogravimetric Analysis (TGA) : Assess decomposition thresholds (e.g., 100–150°C).
  • pH-Variation Experiments : Monitor degradation via HPLC at pH 1–13, referencing storage guidelines for propanol derivatives .
  • Light Sensitivity : Use UV-Vis spectroscopy to detect photodegradation products, as seen in 3-chloro-1-(2,4-dihydroxyphenyl)propan-1-one analogs .

Data Contradiction Analysis

Q. How should conflicting NMR data (e.g., unexpected coupling constants) be addressed for this compound?

  • Methodological Answer :
  • Stereochemical Reassessment : Verify if the propanol chain adopts unexpected conformations using NOESY or variable-temperature NMR.
  • Impurity Profiling : Compare with impurity standards (e.g., diastereomers or oxidation byproducts) documented for similar alcohols .

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • Methodological Answer :
  • PPE Requirements : Use nitrile gloves, goggles, and fume hoods, as recommended for chlorinated propanols .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washes to prevent halogenated waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.